3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

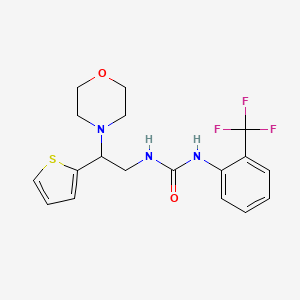

3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is a chemical compound with the CAS Number: 2044712-55-0 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 3-amino-1-cyclobutylpyrrolidin-2-one hydrochloride . The InChI key for this compound is WOSJMKHPRQGZPD-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical form of 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is oil . It should be stored at room temperature .Scientific Research Applications

1. Use in Decarboxylation Methods

One significant application of compounds related to 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is in the decarboxylation of α-amino acids. This process allows the production of amino compounds, which are crucial in various chemical synthesis pathways. For instance, Hashimoto et al. (1986) demonstrated a method for the facile decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst, yielding optically active amino compounds like 3-hydroxypyrrolidine in high yields (Hashimoto et al., 1986).

2. Synthesis of Antibacterial Agents

Another application is in the synthesis of antibacterial agents. Rosen et al. (1988) developed efficient asymmetric syntheses of enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, highlighting the importance of these compounds in developing clinical treatments (Rosen et al., 1988).

3. Inhibitory Effects on Synaptic and Amino Acid Induced Excitation

Compounds similar to 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride have been studied for their effects on synaptic and amino acid-induced excitation in neurological research. Davies and Watkins (1973) investigated the effects of 1-hydroxy-3-aminopyrrolid-2-one (HA-966) on synaptically and chemically excited neurons, revealing its potential to reduce synaptic excitation (Davies & Watkins, 1973).

4. Use in Organic Synthesis Techniques

In the field of organic chemistry, these compounds are used in various synthesis techniques. Li Zi-cheng (2009) synthesized (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, demonstrating the role of similar compounds in complex chemical syntheses (Li Zi-cheng, 2009).

5. NMDA Receptor Antagonism

3-Amino-1-hydroxypyrrolid-2-one (HA-966) has been identified as an antagonist at N-methyl-D-aspartate (NMDA) receptor subtypes, indicating potential applications in neuropharmacology. Foster and Kemp (1989) reported that HA-966 blocks NMDA responses through interaction with the glycine modulatory site within the receptor complex (Foster & Kemp, 1989).

Safety and Hazards

The safety information for 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-amino-1-cyclobutylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c9-7-4-5-10(8(7)11)6-2-1-3-6;/h6-7H,1-5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSJMKHPRQGZPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)

![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)

![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2415650.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)

![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415661.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2415663.png)